Benzyl 3-(((benzyloxy)carbonyl)amino)picolinate structure elucidation
Benzyl 3-(((benzyloxy)carbonyl)amino)picolinate structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of Benzyl 3-(((benzyloxy)carbonyl)amino)picolinate
Abstract
This technical guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of Benzyl 3-(((benzyloxy)carbonyl)amino)picolinate. This molecule, a derivative of picolinic acid, incorporates structural motifs common in medicinal chemistry and ligand design, making its precise characterization essential for research and development.[1][2] This document moves beyond a simple listing of analytical techniques, offering a rationale-driven approach from the perspective of a Senior Application Scientist. We will explore the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Diffraction (SC-XRD). Each section details not only the experimental protocol but also the causal logic behind data interpretation, potential challenges, and how each piece of evidence contributes to the final, validated structural assignment. This guide is intended for researchers, chemists, and drug development professionals who require a robust framework for characterizing complex small molecules.
Introduction: The Compound in Context
Benzyl 3-(((benzyloxy)carbonyl)amino)picolinate is a molecule of interest due to its picolinate scaffold, a privileged structure in medicinal chemistry known for its metal-chelating properties and diverse biological activities.[1][3][4] The molecule features a pyridine core (picolinate), an ester linkage to a benzyl group, and a carbamate-protected amino group at the 3-position. The benzyloxycarbonyl (Cbz or Z) group is a common protecting group in peptide synthesis and organic chemistry.[5][6]
The unequivocal confirmation of this structure is paramount. Synthetic routes, such as the acylation of 3-aminopicolinic acid followed by esterification, can potentially yield isomeric byproducts or incomplete reactions. For instance, acylation could occur at an alternative position if the starting materials are not pure, or side reactions involving the benzyl chloroformate reagent could lead to impurities.[6] Therefore, a rigorous analytical strategy is not merely procedural but essential for ensuring the material's identity, purity, and suitability for downstream applications.
Table 1: Chemical Identity and Predicted Properties
| Property | Value |
| Molecular Formula | C₂₁H₁₈N₂O₄ |
| Molecular Weight | 374.38 g/mol |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC2=C(N=CC=C2)C(=O)OCC3=CC=CC=C3 |
| Appearance | Expected to be a white to off-white solid |
The Analytical Workflow: A Synergistic Approach
No single analytical technique can provide absolute structural proof with complete confidence. A robust elucidation strategy relies on the convergence of data from orthogonal methods. Each technique interrogates a different molecular property, and together, they form a self-validating system. The workflow below illustrates the logical progression from initial functional group and mass confirmation to the detailed atomic connectivity and, ultimately, the three-dimensional structure.
Caption: Integrated workflow for structure elucidation.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. A combination of 1D and 2D experiments provides a complete picture of atomic environments and their connectivity.
Rationale for NMR Choices:
-
¹H NMR: Provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), neighboring protons (spin-spin coupling), and their relative numbers (integration).
-
¹³C NMR: Reveals the number of unique carbon environments, identifying key functional groups like carbonyls and distinguishing between aromatic and aliphatic carbons.
-
2D NMR (COSY, HSQC, HMBC): These experiments are critical for assembling the molecular puzzle. COSY identifies proton-proton couplings (H-C-C-H), HSQC correlates protons directly to the carbons they are attached to (¹JCH), and HMBC reveals long-range correlations between protons and carbons (²JCH, ³JCH), which is essential for connecting the different fragments of the molecule.
Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H-4 (Picolinate) | ~8.3 | dd | 1H | Adjacent to N and electron-withdrawing ester. |
| H-5 (Picolinate) | ~7.4 | t | 1H | Coupled to H-4 and H-6. |
| H-6 (Picolinate) | ~8.5 | dd | 1H | Adjacent to ring nitrogen. |
| NH (Carbamate) | ~8.0 | s (br) | 1H | Broad signal, exchangeable with D₂O. |
| Ar-H (Ester Benzyl) | 7.35-7.45 | m | 5H | Phenyl protons of the benzyl ester. |
| Ar-H (Cbz Benzyl) | 7.30-7.40 | m | 5H | Phenyl protons of the Cbz group. |
| CH₂ (Ester Benzyl) | ~5.4 | s | 2H | Benzylic protons adjacent to ester oxygen.[7] |
| CH₂ (Cbz Benzyl) | ~5.2 | s | 2H | Benzylic protons adjacent to carbamate oxygen. |
Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Assignment | Predicted δ (ppm) | Rationale |
| C=O (Ester) | ~165 | Typical chemical shift for an aromatic ester carbonyl.[8] |
| C=O (Carbamate) | ~153 | Typical chemical shift for a carbamate carbonyl. |
| C-2 (Picolinate) | ~148 | Carbon bearing the ester group. |
| C-6 (Picolinate) | ~150 | Carbon adjacent to ring nitrogen. |
| C-3 (Picolinate) | ~140 | Carbon bearing the amino group. |
| Ar-C (Quaternary) | 135-136 | Quaternary carbons of the two benzyl groups. |
| Ar-CH | 127-129 | Aromatic CH carbons from both benzyl rings and picolinate ring. |
| CH₂ (Ester Benzyl) | ~67 | Benzylic carbon of the ester.[7] |
| CH₂ (Cbz Benzyl) | ~68 | Benzylic carbon of the carbamate. |
Confirming Connectivity with 2D NMR: The final proof of the substitution pattern comes from HMBC. Key correlations would be expected between:
-
The ester CH₂ protons (~5.4 ppm) and the ester carbonyl carbon (~165 ppm) and the picolinate C-2 carbon (~148 ppm) .
-
The picolinate H-4 proton (~8.3 ppm) and the picolinate C-2 and C-6 carbons .
-
The carbamate NH proton (~8.0 ppm) and the picolinate C-3 and C-4 carbons as well as the carbamate carbonyl carbon (~153 ppm) .
Caption: Key expected HMBC correlations for structural confirmation.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard (0.00 ppm) if not already present in the solvent.[9]
-
Instrument: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire data using a standard single-pulse sequence. Use 16-64 scans with a relaxation delay of 1-2 seconds.[9]
-
¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse program. Due to the low natural abundance of ¹³C, acquire at least 1024 scans with a relaxation delay of 2 seconds.[9]
-
2D NMR Acquisition: Perform standard COSY, HSQC, and HMBC experiments using gradient-selected pulse sequences.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the ¹H and ¹³C spectra to the residual solvent peak or TMS. Integrate ¹H signals and pick peaks for all spectra.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and, through high-resolution analysis, its elemental composition. Fragmentation patterns can further corroborate the proposed structure.
Rationale for MS Choices:
-
Electrospray Ionization (ESI): A soft ionization technique ideal for this molecule, which should readily protonate to form an [M+H]⁺ ion.
-
High-Resolution MS (HRMS): Crucial for determining the exact mass, which allows for the unambiguous calculation of the molecular formula, distinguishing it from any isomers or compounds with the same nominal mass.
Expected Data:
-
Molecular Ion:
-
Calculated exact mass for [C₂₁H₁₈N₂O₄+H]⁺: 375.1345
-
Calculated exact mass for [C₂₁H₁₈N₂O₄+Na]⁺: 397.1164
-
-
Key Fragmentation Patterns: Under ESI-MS/MS, predictable fragmentation includes:
-
Loss of a benzyl group (C₇H₇, 91 Da) to give an ion at m/z ~284.
-
Loss of the benzyloxycarbonyl group (C₈H₇O₂, 135 Da).
-
Cleavage of the ester bond.
-
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument: Use an ESI source coupled to a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.
-
Acquisition: Infuse the sample solution directly into the ESI source. Acquire data in positive ion mode over a mass range of m/z 100-1000.
-
Analysis: Identify the [M+H]⁺ and/or [M+Na]⁺ peaks. Compare the measured exact mass to the theoretical mass; a mass accuracy of <5 ppm is required for confident formula assignment.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method for confirming the presence of key functional groups.
Rationale for IR Analysis: The molecule contains several IR-active functional groups (C=O, N-H, C-O). The presence and position of their characteristic absorption bands provide strong confirmatory evidence for the structure.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| ~3350 | N-H (Carbamate) | Stretch |
| 1720-1740 | C=O (Ester) | Stretch |
| 1690-1710 | C=O (Carbamate) | Stretch |
| 1580-1600 | C=N, C=C (Aromatic) | Stretch |
| 1200-1300 | C-O (Ester/Carbamate) | Stretch |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a spectrum from 4000 to 400 cm⁻¹, typically averaging 16-32 scans.
-
Analysis: Identify the characteristic absorption bands and compare them to expected values for the proposed functional groups.[10]
Crystallographic Analysis
Single-Crystal X-ray Diffraction (SC-XRD)
While spectroscopy provides compelling evidence for connectivity, SC-XRD offers the "gold standard" for structural proof by determining the precise three-dimensional arrangement of atoms in the solid state.[11][12] It provides unequivocal confirmation of connectivity, bond lengths, bond angles, and conformational preferences.[2][13]
Rationale for SC-XRD:
-
Unambiguous Proof: Provides a definitive atomic-resolution structure, resolving any ambiguities from spectroscopic data.
-
Conformational Analysis: Reveals the preferred spatial orientation of the flexible benzyl and benzyloxycarbonyl groups, which can be influenced by crystal packing forces.[2][13]
-
Intermolecular Interactions: Elucidates the packing arrangement in the crystal lattice, showing hydrogen bonds or π-stacking interactions that stabilize the solid-state structure.[13]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are essential. This is often the most challenging step.
-
Slowly evaporate a solution of the purified compound in a suitable solvent system (e.g., ethyl acetate/hexanes, dichloromethane/methanol).
-
Other methods include slow cooling or vapor diffusion.
-
-
Crystal Selection and Mounting: Select a well-formed, defect-free crystal under a microscope and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal on an X-ray diffractometer. A full sphere of diffraction data is collected, typically at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: The collected diffraction data is used to generate an electron density map, from which atomic positions are determined (structure solution). This initial model is then refined against the experimental data to yield the final, highly accurate structure.[11]
Data Integration and Final Confirmation
Caption: Convergence of analytical data for final structure confirmation.
Summary Table of Conclusive Evidence:
| Technique | Finding | Contribution to Final Structure |
| HRMS | Measured m/z matches theoretical for C₂₁H₁₈N₂O₄ (<5 ppm error). | Confirms molecular formula. |
| FTIR | Bands observed for N-H, two distinct C=O, and C-O groups. | Confirms all key functional groups. |
| ¹H & ¹³C NMR | Observed number of signals and chemical shifts match predicted structure. | Defines the chemical environment and symmetry of all atoms. |
| 2D NMR | HMBC correlations link the benzyl ester to C-2 and the Cbz-amino group to C-3. | Establishes the precise connectivity and isomeric structure. |
| SC-XRD | Solved crystal structure shows the exact atomic arrangement. | Provides absolute, undeniable proof of the structure in the solid state. |
Conclusion
The structure elucidation of Benzyl 3-(((benzyloxy)carbonyl)amino)picolinate is achieved through a systematic and integrated analytical approach. While NMR spectroscopy, particularly 2D correlation experiments, provides the core evidence for the covalent framework and substitution pattern, it is the corroboration from mass spectrometry and IR spectroscopy that builds a comprehensive and trustworthy data package. For absolute certainty, single-crystal X-ray diffraction serves as the ultimate arbiter, providing an atomic-resolution snapshot of the molecule. Following this rigorous, multi-technique workflow ensures the highest level of scientific integrity and provides the definitive structural proof required for advanced research and development applications.
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